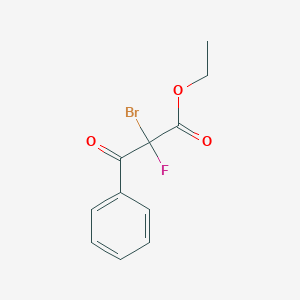

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate

Description

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (CAS 139101-23-8) is a halogenated β-keto ester with the molecular formula C₁₁H₁₀BrFO₃ and a molecular weight of 289.098 g/mol . Key physical properties include:

- Density: 1.5 g/cm³

- Boiling Point: 296°C at 760 mmHg

- Flash Point: 132.8°C

- Vapour Pressure: 0.00148 mmHg at 25°C

- Refractive Index: 1.533 .

This compound features bromo and fluoro substituents at the α-carbon of the keto ester, which confer unique reactivity. It is synthesized via asymmetric fluorination of β-keto esters using recyclable chiral promoters, achieving 66% enantiomeric excess (ee) in optimized conditions . Its primary application lies in asymmetric organic synthesis, serving as a chiral building block for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOHYTBAQVEMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576848 | |

| Record name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139101-23-8 | |

| Record name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination with Selectfluor®

The first step introduces a fluorine atom at the α-position of the β-keto ester.

Reagents and Conditions

-

Substrate : Ethyl 3-oxo-3-phenylpropanoate

-

Fluorinating Agent : Selectfluor® (1.1 equivalents)

-

Solvent : Acetonitrile (MeCN)

-

Temperature : Reflux (~82°C)

Procedure

A mixture of ethyl 3-oxo-3-phenylpropanoate (3 mmol) and Selectfluor® (3.3 mmol) in MeCN (20 mL) is refluxed for 2 hours. After solvent removal under reduced pressure, the crude product is extracted with ethyl acetate and water, dried over Na₂SO₄, and purified via flash chromatography (petroleum ether/EtOAc = 10:1) to yield ethyl 2-fluoro-3-oxo-3-phenylpropanoate.

Yield and Characterization

Bromination with Molecular Bromine

The fluorinated intermediate is subsequently brominated at the α-position.

Reagents and Conditions

-

Substrate : Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

-

Brominating Agent : Bromine (Br₂, 1.1 equivalents in DCM)

-

Solvent : Carbon tetrachloride (CCl₄)

-

Temperature : 0°C (ice bath)

Procedure

A solution of ethyl 2-fluoro-3-oxo-3-phenylpropanoate (3 mmol) in CCl₄ is cooled to 0°C, and Br₂ (3.3 mmol in DCM) is added dropwise. The reaction is stirred overnight, quenched with water, and extracted with ethyl acetate. After drying and solvent removal, the product is purified via flash chromatography (petroleum ether/EtOAc = 10:1) to afford this compound.

Yield and Characterization

-

¹H NMR (CDCl₃): δ 8.03 (d, J = 8.3 Hz, 2H), 7.48 (d, J = 8.7 Hz, 2H), 4.39 (tt, J = 7.0, 3.7 Hz, 2H), 1.31 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (CDCl₃): δ 183.9 (d, J = 25.7 Hz), 163.2 (d, J = 26.4 Hz), 141.5, 131.7, 129.3, 97.1 (d, J = 274.4 Hz), 64.4, 13.8 ppm.

Photocatalytic Bromofluorination

A supplementary method reported in employs photoredox catalysis to synthesize related fluorinated oxazoles, but the protocol adapts to bromofluorination under light irradiation.

Reagents and Conditions

-

Catalyst : fac-Ir(ppy)₃ (1 mol%)

-

Base : K₃PO₄ (2 equivalents)

-

Solvent : Dichloromethane (DCM)

-

Light Source : 33 W compact fluorescent lamp (CFL)

Procedure

A mixture of ethyl 2-fluoro-3-oxo-3-phenylpropanoate, bromine source, fac-Ir(ppy)₃, and K₃PO₄ in DCM is irradiated under a CFL lamp for 14 hours. The product is isolated via column chromatography.

Yield and Limitations

-

Limitation : Requires specialized equipment and precise light control.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Two-Step (Selectfluor® + Br₂) | 60–65% | Reflux, 0°C | High reproducibility | Toxic reagents (Br₂, CCl₄) |

| Photocatalytic | 72% | Light irradiation | Mild conditions | Requires specialized equipment |

| Grignard-Mediated | <50% | Reflux | Versatile for difluoro analogs | Low yield for target compound |

Experimental Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives like ethyl 2-azido-2-fluoro-3-oxo-3-phenylpropanoate.

Reduction: Formation of ethyl 2-bromo-2-fluoro-3-hydroxy-3-phenylpropanoate.

Oxidation: Formation of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoic acid.

Scientific Research Applications

Synthetic Organic Chemistry

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is primarily utilized as a building block in the synthesis of complex organic molecules. Its dual halogen substitution enhances its reactivity, allowing for diverse synthetic pathways. Key applications include:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives. For example, it can yield ethyl 2-azido-2-fluoro-3-oxo-3-phenylpropanoate when reacted with sodium azide.

- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride, resulting in compounds such as ethyl 2-bromo-2-fluoro-3-hydroxy-3-phenylpropanoate.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its mechanism of action involves interaction with specific molecular targets, which may lead to enzyme inhibition or altered protein function. Notable applications include:

- Protein-Ligand Interaction Studies : The compound can be used to study protein-protein interactions and enzyme inhibition, making it a candidate for drug development. For instance, it has been explored as a potential inhibitor of YAP/TAZ signaling pathways relevant in cancer biology .

Biological Research

This compound's reactivity allows it to serve as a tool in biological research:

- Covalent Labeling of Proteins : The reactive carbonyl group enables covalent labeling of proteins, which can help identify specific proteins and study their modifications. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Agrochemical Applications

The compound is also explored in the production of agrochemicals due to its ability to interact with biological systems. It may serve as an intermediate in synthesizing herbicides or pesticides that require specific functional groups for activity.

Case Study 1: Inhibition of Non-Small Cell Lung Cancer (NSCLC)

A study involving NSCLC cell lines demonstrated that this compound exhibited inhibitory effects on cell proliferation. The compound's mechanism involved disrupting key signaling pathways associated with tumor growth, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Protein Interaction Inhibition

Research has shown that derivatives of this compound can inhibit specific protein-protein interactions critical in various diseases, including cancer and fibrosis. These findings suggest that this compound could lead to the development of new drugs targeting these interactions .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Biological Activity

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following structural elements:

- Bromine and Fluorine Atoms : These halogens enhance the compound's reactivity and lipophilicity.

- Carbonyl Group : The presence of the carbonyl group allows for hydrogen bonding interactions with biological macromolecules.

The molecular formula is , and its molecular weight is approximately 303.11 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. The mechanism involves:

- Covalent Bond Formation : The bromine and fluorine atoms facilitate covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Enzyme Inhibition : It has been studied for its role in enzyme inhibition, which can lead to altered metabolic pathways in cells.

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance, it has been used in studies focusing on:

- Protein-Ligand Interactions : Its ability to form stable complexes with target proteins has been demonstrated, which is crucial for drug design.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed investigations are still required to quantify this effect. Its structural similarity to known antibiotics indicates potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- In Vitro Studies : In vitro assays have shown that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

- Synthesis of Derivatives : Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For example, derivatives such as ethyl 2-azido-2-fluoro-3-oxo-3-phenylpropanoate have been created to explore their enzyme inhibition capabilities further.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique properties make it a valuable building block for designing new drugs with enhanced efficacy and reduced side effects.

Potential Therapeutic Uses

Given its biological activity, this compound may find applications in:

- Antibiotic Development : Due to its structural features, it could be modified to develop new antibiotics targeting resistant strains of bacteria.

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.11 g/mol |

| Key Functional Groups | Bromine, Fluorine, Carbonyl |

| Biological Activities | Enzyme inhibition, Antimicrobial potential |

| Mechanism of Action | Covalent bonding with nucleophiles |

Comparison with Similar Compounds

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7)

Ethyl 2-bromo-3-oxo-3-phenylpropanoate (CAS 55919-47-6)

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 52119-38-7)

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol .

- Key Differences : Methyl groups replace halogens, enhancing steric hindrance but reducing electrophilicity at the α-carbon.

Structural and Reactivity Comparison

Substituent Effects on Reactivity

- Halogen Influence: The Br/F combination in the target compound increases electrophilicity at the α-carbon compared to non-halogenated analogs, facilitating nucleophilic attacks (e.g., in asymmetric fluorinations) .

- Steric Effects : Bromine’s larger atomic radius compared to fluorine introduces steric constraints, affecting reaction kinetics and selectivity .

Physical Properties

| Compound (CAS) | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|

| 139101-23-8 (Target) | 289.10 | 1.5 | 296 | 132.8 |

| 1479-22-7 (Fluoro analog) | 210.20 | N/A | N/A | N/A |

| 55919-47-6 (Bromo analog) | 271.11 | N/A | N/A | N/A |

| 52119-38-7 (Fluorophenyl) | 237.21 | N/A | N/A | N/A |

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate?

The compound can be synthesized via asymmetric fluorination of β-ketoesters. For example, fluorination of ethyl 2-bromo-3-oxo-3-phenylpropanoate using a chiral catalyst yields the (R)-enantiomer with 43% yield and 66% ee . Oxidation of ethyl 2-hydroxy-3-phenylpropanoate derivatives (e.g., using KMnO₄) is another route to form the 3-oxo group, followed by halogenation to introduce bromo and fluoro substituents .

Q. How is the enantiomeric excess (ee) of this compound determined experimentally?

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Regis Chiral 5 Micron column) is employed. A hexane/isopropanol (90:10) mobile phase at 1.2 mL/min flow rate resolves enantiomers, with retention times of 5.912 min (minor) and 7.004 min (major). UV detection at 254 nm ensures accurate quantification .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is standard. Recrystallization from solvents like dichloromethane/hexane may improve purity. Monitoring via thin-layer chromatography (TLC) ensures separation of byproducts .

Q. What spectroscopic methods are used for structural characterization?

Key techniques include:

- ¹H NMR : Peaks at δ 1.28 ppm (triplet, CH₃ of ethyl), 4.38 ppm (quartet, CH₂ of ethyl), and aromatic signals between 7.48–8.10 ppm confirm substituents .

- APCI-MS : A molecular ion peak at m/z 289.0 ([M+1]⁺) validates the molecular formula .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, general precautions include using gloves, goggles, and a fume hood. Avoid inhalation/ingestion, and store in a cool, dry environment. Consult GHS guidelines for non-classified but untested substances .

Advanced Research Questions

Q. How can enantiomeric excess in asymmetric fluorination be optimized?

Strategies include:

- Screening chiral catalysts (e.g., cinchona alkaloids) to enhance stereoselectivity.

- Adjusting reaction temperature and solvent polarity to favor kinetic control.

- Using computational models (DFT calculations) to predict transition-state interactions and guide catalyst design .

Q. How do bromo and fluoro substituents influence reactivity in nucleophilic substitutions?

The electron-withdrawing fluoro group activates the α-carbon toward nucleophilic attack, while the bromo group acts as a better leaving group. Competition between SN2 (bromo) and possible radical pathways (fluoro) requires mechanistic studies using isotopic labeling or kinetic isotope effects .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

If NMR suggests a planar conformation but X-ray crystallography reveals a twisted geometry, dynamic effects in solution (e.g., rotamers) may explain discrepancies. Variable-temperature NMR or NOESY experiments can probe conformational flexibility .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The ester and halogen groups may hinder crystal packing. Techniques include:

Q. How to design experiments studying kinetic vs. thermodynamic control in reactions?

- Kinetic control : Perform reactions at low temperatures with a strong, bulky base (e.g., LDA) to favor faster pathways.

- Thermodynamic control : Use prolonged reaction times at higher temperatures. Monitor intermediates via in situ IR or LC-MS to identify dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.